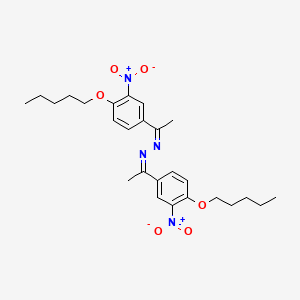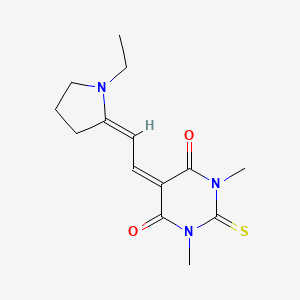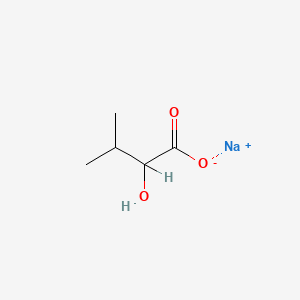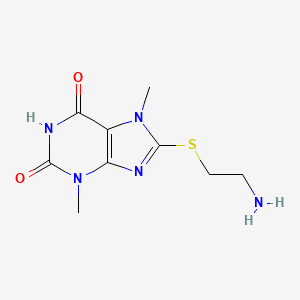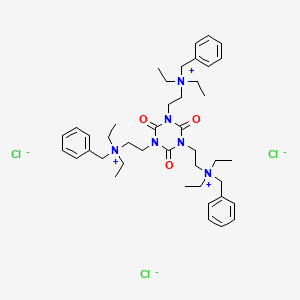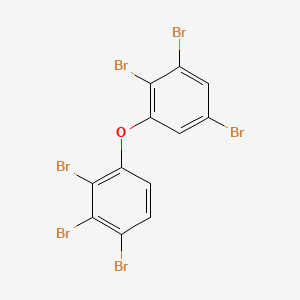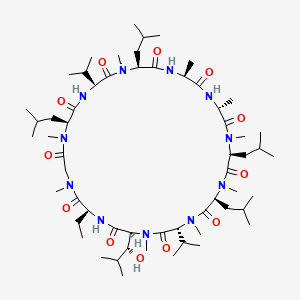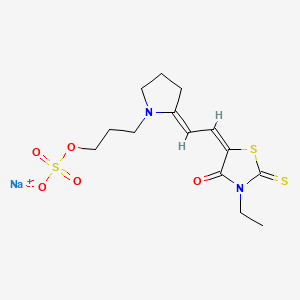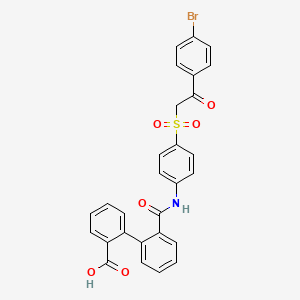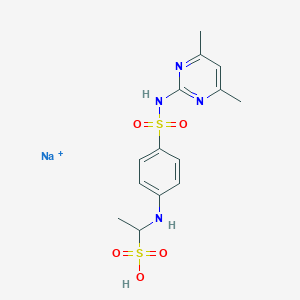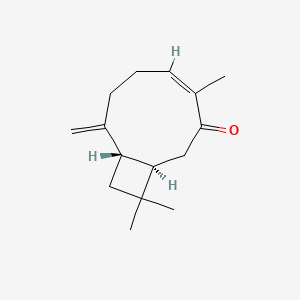
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a dihexylamino group and a butynyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 4-bromobenzoic acid. This intermediate is then reacted with 4-(dihexylamino)-2-butynyl alcohol under esterification conditions to form the final product. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, affecting their fluidity and permeability. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The bromine atom in the benzoic acid moiety can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, p-bromo-: A simpler analog without the dihexylamino and butynyl ester groups.
4-Bromobenzoic acid: Another analog lacking the dihexylamino and butynyl ester groups.
p-Carboxybromobenzene: Similar structure but without the ester and dihexylamino groups.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is unique due to the presence of both the dihexylamino and butynyl ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
130444-11-0 |
|---|---|
Formule moléculaire |
C23H34BrNO2 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
4-(dihexylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C23H34BrNO2/c1-3-5-7-9-17-25(18-10-8-6-4-2)19-11-12-20-27-23(26)21-13-15-22(24)16-14-21/h13-16H,3-10,17-20H2,1-2H3 |
Clé InChI |
ITOCWWFNHVQLBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


